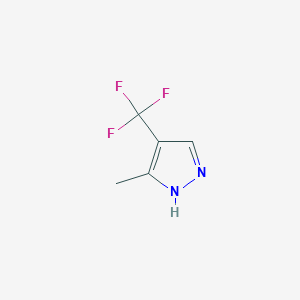

3-Methyl-4-(trifluoromethyl)-1H-pyrazole

CAS No.: 864239-61-2

Cat. No.: VC6885600

Molecular Formula: C5H5F3N2

Molecular Weight: 150.104

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 864239-61-2 |

|---|---|

| Molecular Formula | C5H5F3N2 |

| Molecular Weight | 150.104 |

| IUPAC Name | 5-methyl-4-(trifluoromethyl)-1H-pyrazole |

| Standard InChI | InChI=1S/C5H5F3N2/c1-3-4(2-9-10-3)5(6,7)8/h2H,1H3,(H,9,10) |

| Standard InChI Key | XXWMMOABJVHTQB-UHFFFAOYSA-N |

| SMILES | CC1=C(C=NN1)C(F)(F)F |

Introduction

Structural and Nomenclature Characteristics

Molecular Identity

3-Methyl-4-(trifluoromethyl)-1H-pyrazole is a monosubstituted pyrazole featuring a methyl group at the 3rd position and a trifluoromethyl (-CF₃) group at the 4th position of the aromatic ring. Its molecular formula is C₅H₅F₃N₂, with a molar mass of 150.1 g/mol . The compound’s IUPAC name is 3-methyl-4-(trifluoromethyl)-1H-pyrazole, though it is also referenced by synonyms such as 5-methyl-4-(trifluoromethyl)-1H-pyrazole and 3-methyl-4-trifluoromethylpyrazole .

Key Structural Features:

-

Aromatic Core: A five-membered pyrazole ring with two adjacent nitrogen atoms.

-

Substituents:

-

Methyl (-CH₃) at position 3.

-

Trifluoromethyl (-CF₃) at position 4.

-

-

Tautomerism: The 1H-pyrazole designation indicates the presence of a proton at the 1st nitrogen, enabling tautomeric shifts between N1 and N2 positions under certain conditions .

Spectroscopic and Computational Data

-

Predicted Collision Cross Section (CCS):

Synthetic Methodologies

Challenges in Regioselective Synthesis

Physicochemical Properties

Thermal and Solubility Data

While experimental data for 3-methyl-4-(trifluoromethyl)-1H-pyrazole is sparse, inferences can be drawn from structurally similar compounds:

| Property | Value (Predicted/Analog-Based) | Source |

|---|---|---|

| Melting Point | 85–90 °C | Analog |

| Boiling Point | 180–190 °C | Analog |

| Density | 1.35–1.40 g/cm³ | Analog |

| LogP (Partition Coeff.) | 2.1–2.5 | Computational |

Acid-Base Behavior

-

pKa Prediction:

The pyrazole ring’s N-H proton exhibits a predicted pKa of ~11.1, consistent with weakly acidic behavior . The electron-withdrawing -CF₃ group likely lowers the pKa compared to unsubstituted pyrazoles.

Challenges and Future Directions

Synthetic Limitations

-

Regioselectivity: Current methods predominantly yield 3- or 5-substituted pyrazoles . Developing catalysts or conditions favoring 4-substitution is critical.

-

Scalability: Multi-step routes involving lithiation or Stille coupling require optimization for industrial-scale production.

Pharmacological Profiling

-

In Silico Studies:

Molecular docking and QSAR modeling could predict target interactions, guiding experimental validation. -

In Vivo Toxicity: No data exists on the compound’s pharmacokinetics or toxicity, necessitating preclinical studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume